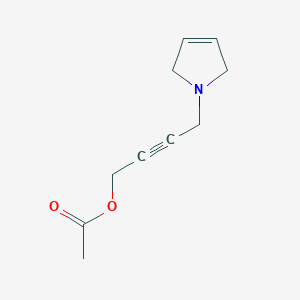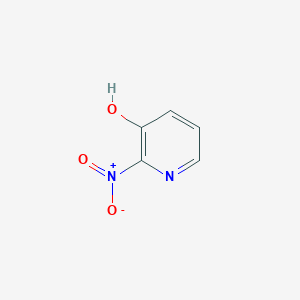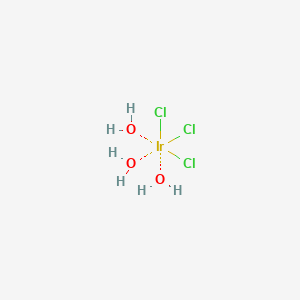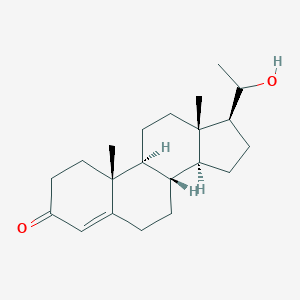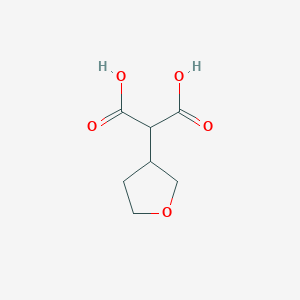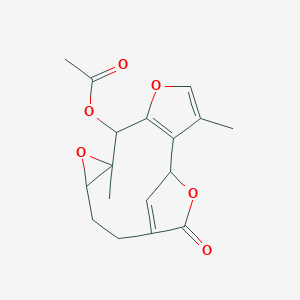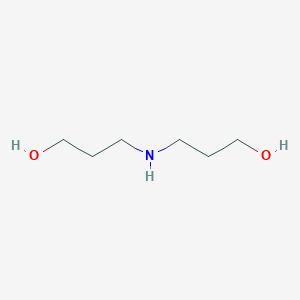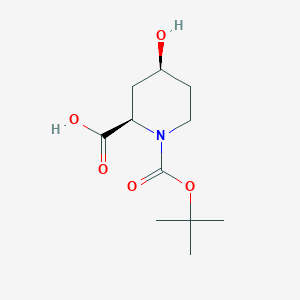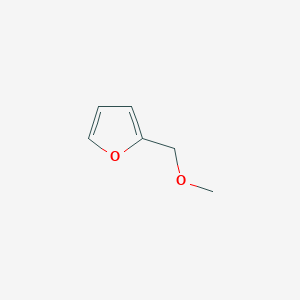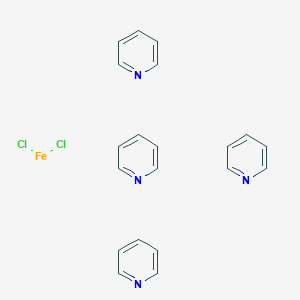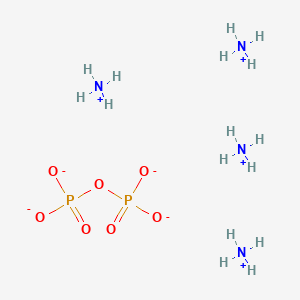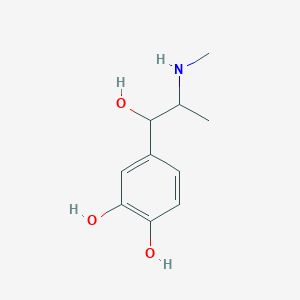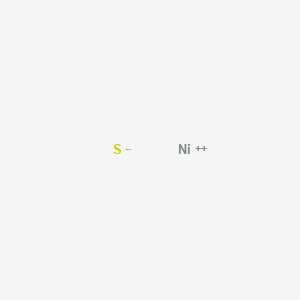
Nickel(II) sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(II) sulfide is an inorganic compound that belongs to the family of nickel sulfides, which are known for their unique properties and applications. Nickel sulfide compounds are typically characterized by their metallic luster and high thermal and chemical stability. This compound is particularly notable for its use in various industrial and scientific applications due to its distinct structural and electronic properties .
准备方法
Synthetic Routes and Reaction Conditions: Nickel(II) sulfide can be synthesized through various methods, including hydrothermal synthesis, solvothermal synthesis, and chemical vapor deposition. One common method involves the reaction of nickel sulfate with a sulfur source such as thioacetamide under hydrothermal conditions. The reaction typically takes place at elevated temperatures and pressures, resulting in the formation of nickel sulfide nanostructures .
Industrial Production Methods: In industrial settings, nickel sulfide is often produced through the roasting of nickel ores, such as pentlandite, in the presence of sulfur. This process involves heating the ore in a controlled environment to facilitate the reaction between nickel and sulfur, forming nickel sulfide. The resulting product is then purified through various techniques to obtain high-purity nickel sulfide .
化学反应分析
Types of Reactions: Nickel(II) sulfide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Nickel sulfide can be oxidized to form nickel oxide (NiO) and sulfur dioxide (SO2) when heated in the presence of oxygen. The reaction is typically carried out at high temperatures. [ \text{Ni}_7\text{S}_6 + 10.5 \text{O}_2 \rightarrow 7 \text{NiO} + 6 \text{SO}_2 ]
Reduction: Nickel sulfide can be reduced using hydrogen gas to form metallic nickel and hydrogen sulfide. [ \text{Ni}_7\text{S}_6 + 7 \text{H}_2 \rightarrow 7 \text{Ni} + 6 \text{H}_2\text{S} ]
Substitution: Nickel sulfide can undergo substitution reactions with various reagents to form different nickel compounds.
Major Products Formed: The major products formed from these reactions include nickel oxide, metallic nickel, sulfur dioxide, and hydrogen sulfide .
科学研究应用
Nickel(II) sulfide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Nickel sulfide is used as a catalyst in various chemical reactions, including hydrogenation and desulfurization processes. Its unique electronic properties make it an effective catalyst for these reactions .
Biology and Medicine: In the field of medicine, nickel sulfide is being explored for its potential use in drug delivery systems and as a component in biosensors. Its biocompatibility and ability to interact with biological molecules make it a promising material for medical applications .
Industry: Nickel sulfide is used in the production of high-performance batteries and supercapacitors due to its excellent electrochemical properties. It is also employed in the manufacturing of electronic devices and as a material for energy storage applications .
作用机制
The mechanism by which nickel sulfide (Ni7S6) exerts its effects is primarily related to its electronic structure and surface properties. Nickel sulfide can facilitate electron transfer reactions, making it an effective catalyst for various chemical processes. The presence of active sites on the surface of nickel sulfide allows it to interact with reactant molecules, promoting the formation of desired products .
Molecular Targets and Pathways: Nickel sulfide interacts with molecular targets such as hydrogen and oxygen molecules, facilitating their conversion into different chemical species. The pathways involved in these reactions include electron transfer and adsorption-desorption processes .
相似化合物的比较
Nickel Monosulfide (NiS): Known for its use in catalysis and as a precursor for other nickel compounds.
Nickel Disulfide (NiS2): Used in battery materials and as a catalyst in various chemical reactions.
Uniqueness of Ni7S6: Nickel(II) sulfide is unique due to its specific stoichiometry and structural properties, which confer distinct electronic and catalytic characteristics. Its ability to form nanostructures with high surface area and active sites makes it particularly effective in applications such as energy storage and catalysis .
属性
CAS 编号 |
12503-53-6 |
|---|---|
分子式 |
NiS |
分子量 |
90.76 g/mol |
IUPAC 名称 |
nickel(2+);sulfide |
InChI |
InChI=1S/Ni.S/q+2;-2 |
InChI 键 |
ADGNAMGSVYAHHD-UHFFFAOYSA-N |
SMILES |
[S-2].[Ni+2] |
规范 SMILES |
[S-2].[Ni+2] |
| 12503-53-6 27911-69-9 |
|
相关CAS编号 |
16812-54-7 (Parent) |
同义词 |
Heptanickel hexasulpide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


